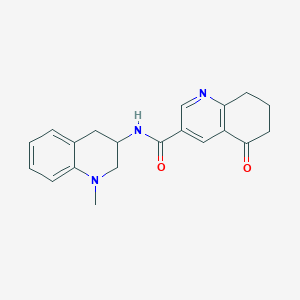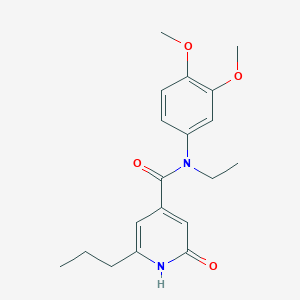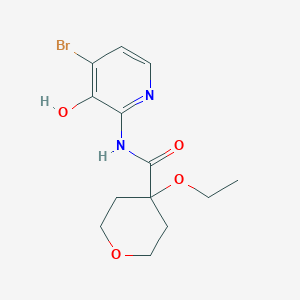
2-oxo-N-(4-propan-2-yloxyphenyl)-6-propyl-1H-pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-(4-propan-2-yloxyphenyl)-6-propyl-1H-pyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PP2A inhibitor due to its inhibitory effect on protein phosphatase 2A (PP2A).
Mechanism of Action
The mechanism of action of 2-oxo-N-(4-propan-2-yloxyphenyl)-6-propyl-1H-pyridine-4-carboxamide involves the inhibition of this compound activity. This compound is a serine/threonine phosphatase that regulates various cellular processes such as cell cycle progression, DNA damage response, and apoptosis. Inhibition of this compound leads to increased cell proliferation and survival, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include inhibition of this compound activity, increased cell proliferation and survival, and potential therapeutic effects in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-oxo-N-(4-propan-2-yloxyphenyl)-6-propyl-1H-pyridine-4-carboxamide in lab experiments include its potential therapeutic applications in various diseases and its inhibitory effect on this compound activity. The limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For research on 2-oxo-N-(4-propan-2-yloxyphenyl)-6-propyl-1H-pyridine-4-carboxamide include the development of more potent and selective this compound inhibitors, the investigation of its potential therapeutic effects in other diseases, and the evaluation of its safety and efficacy in clinical trials. Additionally, further research is needed to understand the molecular mechanisms underlying the inhibitory effect of this compound on this compound activity.
Synthesis Methods
The synthesis of 2-oxo-N-(4-propan-2-yloxyphenyl)-6-propyl-1H-pyridine-4-carboxamide involves the reaction of propylamine, 4-bromobenzonitrile, and 2,6-dichloropyridine-3-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then treated with propan-2-ol and hydrochloric acid to obtain the final compound.
Scientific Research Applications
2-oxo-N-(4-propan-2-yloxyphenyl)-6-propyl-1H-pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the activity of this compound, which is a tumor suppressor protein. Inhibition of this compound leads to increased cell proliferation and survival, making it an attractive target for cancer therapy.
properties
IUPAC Name |
2-oxo-N-(4-propan-2-yloxyphenyl)-6-propyl-1H-pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-4-5-15-10-13(11-17(21)19-15)18(22)20-14-6-8-16(9-7-14)23-12(2)3/h6-12H,4-5H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXIEBPCCXONOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC(=O)N1)C(=O)NC2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide](/img/structure/B7435833.png)

![N-[4-(difluoromethylsulfonyl)phenyl]-3-(1,3-dioxolan-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7435837.png)
![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol](/img/structure/B7435842.png)

![4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide](/img/structure/B7435858.png)

![N-[[3-(hydroxymethyl)morpholin-3-yl]methyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B7435878.png)
![2-chloro-N-[(5-methyl-1H-imidazol-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B7435886.png)
![N-[3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl]-5-(trifluoromethyl)furan-2-carboxamide](/img/structure/B7435905.png)
![N-[(1-methylindol-2-yl)methyl]-2-propan-2-yl-1,2,4-triazol-3-amine](/img/structure/B7435907.png)
![N-[[1-(3-phenylpropylsulfonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7435928.png)
![ethyl 3-[[3-(3-chloro-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]methyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B7435934.png)
